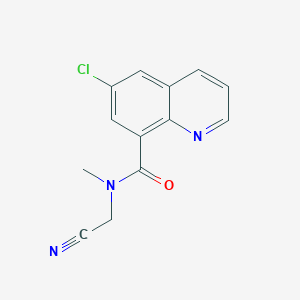![molecular formula C7H11N3O B2384329 [1-(シクロプロピルメチル)-1H-1,2,3-トリアゾール-4-イル]メタノール CAS No. 1249379-48-3](/img/structure/B2384329.png)
[1-(シクロプロピルメチル)-1H-1,2,3-トリアゾール-4-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula C7H11N3O. It is part of the triazole family, which is known for its broad range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features a cyclopropylmethyl group attached to a 1,2,3-triazole ring, which is further connected to a methanol group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for research and industrial applications.
科学的研究の応用
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol has a wide range of applications in scientific research:
作用機序
Target of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, a member of the cytochrome P450 superfamily . Aromatase plays a crucial role in the biosynthesis of estrogen, making it a potential therapeutic target for certain types of cancer .
Mode of Action
This inhibition could potentially lead to a decrease in estrogen production, which could have a therapeutic effect in estrogen-dependent cancers .
Biochemical Pathways
Given the potential interaction with aromatase, it can be inferred that the compound may affect the steroidogenesis pathway, specifically the conversion of androgens to estrogens .
Result of Action
If the compound acts as an aromatase inhibitor, it could potentially lead to a decrease in estrogen levels, which could inhibit the growth of estrogen-dependent cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the use of “click” chemistry, a powerful and versatile synthetic technique. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The general reaction conditions include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and a solvent such as water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol may involve scaling up the CuAAC reaction. This requires optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound .
化学反応の分析
Types of Reactions
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Cyclopropylmethyl-1H-1,2,3-triazole-4-carboxaldehyde or cyclopropylmethyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1-(Cyclopropylmethyl)-1H-1,2,3-triazole: Lacks the methanol group, which may affect its solubility and reactivity.
1-(Cyclopropylmethyl)-1H-1,2,4-triazole: Contains a different triazole ring, which can lead to variations in chemical and biological properties.
Cyclopropylmethanol: Lacks the triazole ring, resulting in different reactivity and applications.
Uniqueness
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of both the cyclopropylmethyl group and the 1,2,3-triazole ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
特性
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4,6,11H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRQMMTOQVNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)
![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)





![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2384260.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B2384262.png)
![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)


![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)
